3-(1-Naphthyl)-2-propynoic acid

Übersicht

Beschreibung

Molecular Structure Analysis

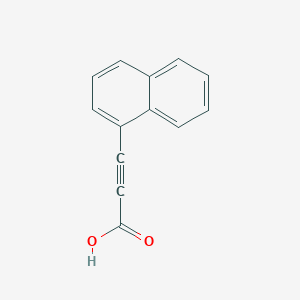

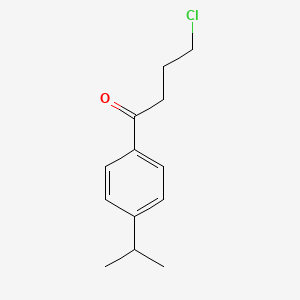

The molecular structure of 3-(1-Naphthyl)-2-propynoic acid can be represented by the SMILES notation: OC(=O)CCC1=C2C=CC=CC2=CC=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .Chemical Reactions Analysis

While specific chemical reactions involving 3-(1-Naphthyl)-2-propynoic acid are not available, related compounds such as 1-naphthol have been studied. For instance, 1-naphthol undergoes reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis

3-(1-Naphthyl)-2-propynoic acid is a solid crystalline substance with a light yellow appearance . It has a melting point range of 155°C to 159°C . The storage temperature is recommended to be at room temperature, and the substance should be kept sealed in a dry place .Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Synthesis

Research on 3-(1-Naphthyl)-2-propynoic acid has explored its role in various chemical reactions and synthesis processes. For instance, Khalaf et al. (2021) investigated the alkaline hydrolysis rates and pKa values of methyl 3-(7-substituted-1-naphthyl) propynoate, highlighting the compound's relevance in understanding substituent effects and ionization reactions (Khalaf et al., 2021). Additionally, Nakazawa et al. (1989) described the synthesis of naphthyl alkyl and aryl sulfides from naphthols, demonstrating the utility of 3-(1-Naphthyl)-2-propynoic acid derivatives in producing various sulfides (Nakazawa et al., 1989).

2. Pharmaceutical and Medicinal Chemistry

The compound and its derivatives have been studied in the context of pharmaceutical and medicinal chemistry. Hiyama et al. (1990) developed a method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, showcasing its potential in drug synthesis (Hiyama et al., 1990).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Wirkmechanismus

Target of Action

The primary target of 3-(1-Naphthyl)-2-propynoic acid is the auxin pathway in plants . Auxin is a phytohormone that plays essential roles in modulating plant growth and development by regulating cell expansion, division, and differentiation .

Mode of Action

3-(1-Naphthyl)-2-propynoic acid, similar to N-1-naphthylphthalamic acid (NPA), acts as an auxin transport inhibitor . It directly associates with and inhibits PIN-FORMED (PIN) auxin transporters . These transporters are responsible for the directional intercellular transport of auxin, a process known as polar auxin transport (PAT) .

Biochemical Pathways

The inhibition of PIN transporters by 3-(1-Naphthyl)-2-propynoic acid affects the auxin pathway . This interference disrupts the spatial-temporarily dynamic auxin maxima and minima, which are crucial for robustness and plasticity of developmental programming . Notably, auxin transport plays vital roles in regulating shoot branching and floral development .

Pharmacokinetics

For instance, 1-Naphthol, a structurally similar compound, exhibits first-order kinetics, is rapidly absorbed through the skin, eyes, and respiratory tract, accumulates in lipid-rich tissues, and has an elimination half-life of 2-3 hours .

Result of Action

The inhibition of auxin transport by 3-(1-Naphthyl)-2-propynoic acid leads to changes in plant growth and development. For example, breaking apical dominance by removal of the shoot apex or by application of auxin transport inhibitors leads to outgrowth of axillary buds into branches . This phenomenon is often employed in various agricultural, horticultural, and forestry plants to shape the shoot architecture, which is closely related to the yield .

Action Environment

Temperature, pH, and total dissolved solids significantly explain the observed variation of taxonomic and functional composition in bacterioplankton communities . Therefore, it is reasonable to speculate that similar environmental factors might also influence the action, efficacy, and stability of 3-(1-Naphthyl)-2-propynoic acid.

Eigenschaften

IUPAC Name |

3-naphthalen-1-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFMEUUZRXLGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353991 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-2-propynoic acid | |

CAS RN |

4843-42-9 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)thio]-5-(trifluoromethyl)benzoic acid](/img/structure/B1604766.png)

![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)

![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)